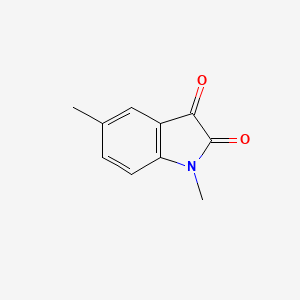
1,5-Dimethylindolin-2,3-dion
Übersicht
Beschreibung
1,5-Dimethylindoline-2,3-dione is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure consists of an indoline core with two methyl groups at positions 1 and 5, and a dione functional group at positions 2 and 3.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethylindoline-2,3-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 1,5-Dimethylindoline-2,3-dione is the PH domain of Bruton’s tyrosine kinase (BTK) . BTK is a type of protein kinase that plays a crucial role in B-cell development. Mutations in BTK can lead to X-linked agammaglobulinemia (XLA), a rare genetic disorder that affects the body’s ability to fight infections .
Mode of Action
1,5-Dimethylindoline-2,3-dione interacts with its target by forming a covalent bond with the PH domain of BTK . This covalent binding can alter the function of BTK, potentially affecting various cellular processes where BTK is involved .
Biochemical Pathways
B-cell receptor signaling pathway , which is crucial for the development and functioning of B cells. By inhibiting BTK, 1,5-Dimethylindoline-2,3-dione could potentially disrupt this pathway, leading to downstream effects on B-cell development and immune response .
Result of Action
The molecular and cellular effects of 1,5-Dimethylindoline-2,3-dione’s action are largely dependent on its inhibition of BTK. By binding to and inhibiting BTK, this compound could potentially affect B-cell development and function, thereby impacting the immune response . More detailed studies are required to elucidate the specific molecular and cellular effects of 1,5-Dimethylindoline-2,3-dione.
Biochemische Analyse
Biochemical Properties
1,5-Dimethylindoline-2,3-dione plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to covalently bind to the PH domain of Bruton’s tyrosine kinase mutant R28C . This interaction suggests that 1,5-Dimethylindoline-2,3-dione may act as an inhibitor of Bruton’s tyrosine kinase, which is involved in signal transduction pathways related to cell growth and differentiation. Additionally, 1,5-Dimethylindoline-2,3-dione interacts with various proteins and biomolecules, influencing their activity and stability.
Cellular Effects
1,5-Dimethylindoline-2,3-dione has significant effects on various types of cells and cellular processes. It has been observed to inhibit the growth of human acute promyelocytic leukemia (HL-60) cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with Bruton’s tyrosine kinase can alter downstream signaling pathways, leading to changes in cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of 1,5-Dimethylindoline-2,3-dione involves its binding interactions with biomolecules. It covalently binds to the PH domain of Bruton’s tyrosine kinase mutant R28C, leading to enzyme inhibition . This binding disrupts the normal function of the kinase, thereby affecting signal transduction pathways. Additionally, 1,5-Dimethylindoline-2,3-dione may influence gene expression by modulating transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
The effects of 1,5-Dimethylindoline-2,3-dione vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes .
Metabolic Pathways
1,5-Dimethylindoline-2,3-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing overall cellular metabolism and homeostasis .
Transport and Distribution
Within cells and tissues, 1,5-Dimethylindoline-2,3-dione is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can impact its efficacy and toxicity, depending on the target tissues and organs .
Subcellular Localization
The subcellular localization of 1,5-Dimethylindoline-2,3-dione is crucial for its activity and function. It has been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and enzymes. Post-translational modifications and targeting signals may direct the compound to specific organelles, influencing its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethylindoline-2,3-dione can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline core. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indoline derivative .
Industrial Production Methods
In industrial settings, the synthesis of 1,5-dimethylindoline-2,3-dione may involve the use of scalable and efficient methods such as the Bartoli reaction. This method utilizes a Grignard reagent to form the indoline core with minimal substitution at the 2- and 3-positions .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the dione functional group to a diol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce diol compounds.
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethylindoline-2,3-dione can be compared with other indoline derivatives such as:
Indoline-2,3-dione: Lacks the methyl groups at positions 1 and 5, resulting in different chemical properties and reactivity.
1-Methylindoline-2,3-dione: Contains a single methyl group at position 1, which affects its biological activity and synthesis routes.
5-Methylindoline-2,3-dione: Has a methyl group at position 5, influencing its chemical behavior and applications.
The uniqueness of 1,5-dimethylindoline-2,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
IUPAC Name |
1,5-dimethylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-4-8-7(5-6)9(12)10(13)11(8)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSLHTIRZNFPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216666 | |
| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66440-60-6 | |
| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066440606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-2,3-dione, 1,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


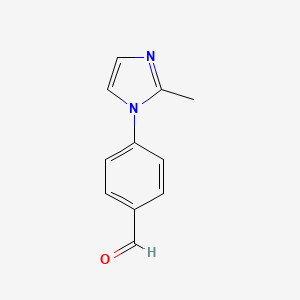

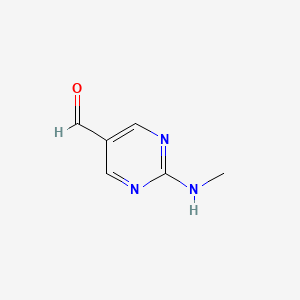
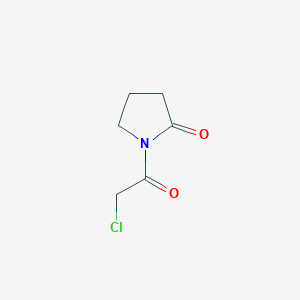
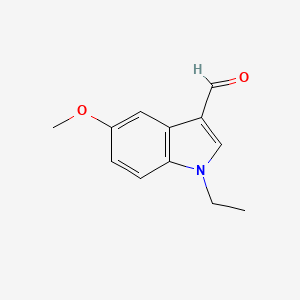
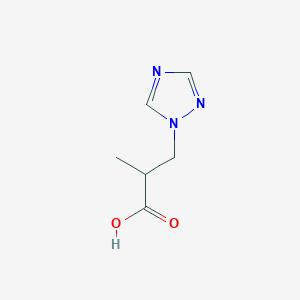
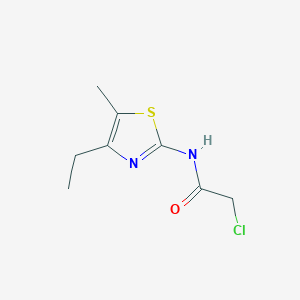
![4-Carboxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1351662.png)
![pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B1351664.png)

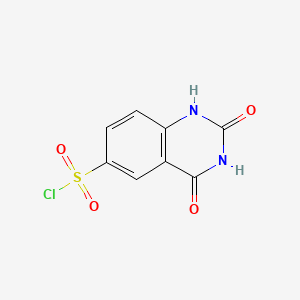

![N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B1351701.png)

